4-(11-Hydroxyundecyloxy)benzoic acid
Overview
Description
4-(11-Hydroxyundecyloxy)benzoic acid is an organic compound with the molecular formula C18H28O4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a long aliphatic chain containing a hydroxyl group at the terminal position. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(11-Hydroxyundecyloxy)benzoic acid typically involves the esterification of benzoic acid derivatives with long-chain alcohols. One common method includes the reaction of 4-hydroxybenzoic acid with 11-bromoundecanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(11-Hydroxyundecyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-(11-oxoundecyloxy)benzoic acid or 4-(11-carboxyundecyloxy)benzoic acid.
Reduction: Formation of 4-(11-hydroxyundecyloxy)benzyl alcohol.
Substitution: Formation of 4-(11-haloundecyloxy)benzoic acid.
Scientific Research Applications
4-(11-Hydroxyundecyloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of liquid crystals
Mechanism of Action
The mechanism of action of 4-(11-Hydroxyundecyloxy)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The long aliphatic chain allows the compound to interact with lipid membranes, potentially disrupting their integrity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(11-Methacryloyloxyundecyloxy)benzoic acid: Similar structure but with a methacryloyloxy group instead of a hydroxyl group.
3,4,5-Tris(11-hydroxyundecyloxy)benzoic acid: Contains three hydroxylundecyloxy groups attached to the benzene ring
Uniqueness
4-(11-Hydroxyundecyloxy)benzoic acid is unique due to its specific combination of a hydroxyl group and a long aliphatic chain, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
IUPAC Name |
4-(11-hydroxyundecoxy)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c19-14-8-6-4-2-1-3-5-7-9-15-22-17-12-10-16(11-13-17)18(20)21/h10-13,19H,1-9,14-15H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIBXKLWEBZYBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50485742 | |
Record name | 4-(11-hydroxyundecyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50485742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59100-59-3 | |
Record name | 4-(11-hydroxyundecyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50485742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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